N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide
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Overview
Description
N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a furan ring, a sulfamoyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide typically involves the reaction of furan-2-ylmethanethiol with ethyl 2-bromoacetate to form an intermediate, which is then reacted with benzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, primary amines, and substituted benzamides, each with distinct chemical and biological properties .
Scientific Research Applications
N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The furan ring is known to interact with enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. These interactions lead to the modulation of cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Exhibits anticancer properties by targeting the epidermal growth factor receptor.
Furan-2,3-dione derivatives: Known for their antibacterial activities.
Nitrofurantoin analogues: Used as antimicrobial agents due to their ability to inhibit bacterial growth.
Uniqueness
N-(2-(N-(furan-2-ylmethyl)sulfamoyl)ethyl)benzamide stands out due to its combination of a furan ring, sulfamoyl group, and benzamide moiety, which confer unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.
Properties
IUPAC Name |
N-[2-(furan-2-ylmethylsulfamoyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-14(12-5-2-1-3-6-12)15-8-10-21(18,19)16-11-13-7-4-9-20-13/h1-7,9,16H,8,10-11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHLOQKZVDQKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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